2-Oxa-1,5-diazaspiro[5.5]undecan-4-one
Description
Structure
3D Structure
Properties
CAS No. |
83396-06-9 |
|---|---|
Molecular Formula |
C8H14N2O2 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
2-oxa-1,5-diazaspiro[5.5]undecan-4-one |
InChI |
InChI=1S/C8H14N2O2/c11-7-6-12-10-8(9-7)4-2-1-3-5-8/h10H,1-6H2,(H,9,11) |
InChI Key |
YSDXQBADJQZURO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)NC(=O)CON2 |
Origin of Product |
United States |
Nomenclature and Advanced Structural Features of 2 Oxa 1,5 Diazaspiro 5.5 Undecan 4 One
Systematic IUPAC Nomenclature and Isomeric Considerations
The systematic name "2-Oxa-1,5-diazaspiro[5.5]undecan-4-one" is determined by the nomenclature rules set forth by the International Union of Pure and Applied Chemistry (IUPAC). The name can be deconstructed as follows:
spiro : Indicates a spiro compound with two rings joined at a single atom.
[5.5] : This bracketed notation specifies the number of atoms in each ring, excluding the spiro atom. In this case, both rings are six-membered.
undecane (B72203) : This denotes the total number of atoms in the bicyclic system, which is eleven (5 + 5 + 1 spiro atom).
2-Oxa-1,5-diaza : These prefixes and their locants indicate the presence and position of heteroatoms. "Oxa" refers to an oxygen atom, and "diaza" refers to two nitrogen atoms. Their positions are numbered sequentially around the rings, starting from an atom next to the spiro center.
-4-one : This suffix indicates the presence of a ketone functional group at the fourth position of the spirocyclic system.
Isomerism in this compound can arise from constitutional isomerism, where the heteroatoms and the carbonyl group are located at different positions on the spiro[5.5]undecane framework. For example, moving the carbonyl group to a different position would result in a constitutional isomer. Stereoisomerism is also a key consideration and will be discussed in a later section.
Comprehensive Analysis of the Spiro[5.5]undecane Ring System
The spiro[5.5]undecane skeleton consists of two six-membered rings joined by a spiro carbon atom. wikipedia.org In the case of this compound, both rings are heterocyclic. The geometry of the two rings is such that they are nearly perpendicular to each other. rsc.org This orthogonal arrangement is a defining feature of spiro compounds. rsc.org
The introduction of heteroatoms and a carbonyl group influences the bond lengths and angles within the rings compared to a simple carbocyclic spiro[5.5]undecane. The presence of nitrogen and oxygen atoms, with their differing atomic radii and electronegativity compared to carbon, will alter the local geometry. The sp³ hybridized spiro carbon atom will have tetrahedral geometry, with the four bonds directed towards the corners of a tetrahedron. rsc.org
Below is a table of expected bond lengths and angles for the heterocyclic rings, based on standard values for similar structures.
| Bond/Angle | Expected Value |
| C-C (sp³-sp³) | ~1.54 Å |
| C-N (amide) | ~1.33 Å |
| C=O (amide) | ~1.23 Å |
| C-O (ether) | ~1.43 Å |
| C-N (amine) | ~1.47 Å |
| ∠C-N-C (amine) | ~112° |
| ∠N-C=O (amide) | ~120° |
| ∠C-O-C (ether) | ~111° |
Note: These are generalized values and the actual bond lengths and angles for this compound would require experimental determination or high-level computational modeling.
Conformational Dynamics and Ring Strain within the this compound Scaffold
The six-membered rings in spiro[5.5]undecane and its derivatives typically adopt a chair conformation, which is the most stable arrangement for a cyclohexane (B81311) ring. This minimizes both angle strain and torsional strain. wikipedia.org In this compound, both heterocyclic rings are expected to exist predominantly in chair-like conformations.
The conformational dynamics of this molecule would involve ring flipping of the six-membered rings. However, the presence of the spiro junction and the heteroatoms can create a more complex conformational landscape compared to simple cyclohexanes. The energy barriers for ring inversion may be altered. For instance, studies on 1-oxaspiro[5.5]undecanes have shown that the molecule exists as a rapidly equilibrating mixture of conformers at room temperature. cdnsciencepub.com
Ring strain in spiro[5.5]undecane itself is relatively low, as the six-membered rings can comfortably adopt the strain-free chair conformation. The primary sources of strain in the this compound scaffold would be:
Angle Strain : Deviation from ideal bond angles. The chair conformation minimizes this.
Torsional Strain : Eclipsing interactions between substituents on adjacent atoms. The staggered arrangement in a chair conformation reduces this.
Transannular Strain : Steric interactions between atoms across the ring.
The presence of the planar amide group (C-N-C=O) will introduce some degree of flattening to the chair conformation of the ring containing it. This could slightly increase the ring strain in that specific ring.
Stereochemical Implications and Chirality in this compound Derivatives
Spiro compounds can exhibit a unique form of chirality known as axial chirality, even in the absence of traditional chiral centers (a carbon atom with four different substituents). wikipedia.org The spiro atom itself can be a center of chirality if the two rings are appropriately substituted. wikipedia.org
For the parent this compound, the molecule is achiral due to the presence of a plane of symmetry that can pass through the spiro atom. However, the introduction of substituents on either of the rings can lead to the formation of stereoisomers.
If a substituent is introduced at a position that removes all planes of symmetry, the molecule will become chiral. For example, substitution at a carbon atom in either ring could create a new stereocenter. The resulting diastereomers could have significantly different biological activities and physicochemical properties. The rigid spirocyclic framework provides a well-defined spatial arrangement of these substituents. acs.org
The stereochemistry of such derivatives is crucial in the context of drug design, as different enantiomers or diastereomers can have vastly different interactions with biological targets. rsc.org The synthesis of chiral spiro compounds is an active area of research, with various strategies developed to control the stereochemical outcome of reactions. acs.orgresearchgate.net
Synthetic Methodologies for 2 Oxa 1,5 Diazaspiro 5.5 Undecan 4 One and Analogous Structures
General Spirocyclization Strategies Applicable to Oxa-Diaza Systems
The construction of the spiro[5.5]undecane skeleton, especially with the inclusion of an oxa-diaza motif, can be achieved through several strategic approaches. These methods can be broadly categorized into intramolecular cyclizations, intermolecular cycloadditions, and multi-component reactions.
Intramolecular cyclization is a powerful strategy for forming cyclic and spirocyclic systems. This approach involves a single molecule containing all the necessary functional groups that react with each other to form the ring system. A common method involves the tandem Claisen rearrangement followed by an intramolecular Michael-type spirocyclization. beilstein-journals.org For instance, a rhodium(II)-catalyzed insertion of a carbene into a phenolic O-H bond can generate a precursor that, upon heating, undergoes a Claisen rearrangement. The subsequent base-catalyzed intramolecular Michael addition then leads to the formation of the spirocyclic core. beilstein-journals.org
Another versatile intramolecular approach is the iodocyclization of unsaturated alkoxyamines, which has been developed as a general method for accessing oxa-spirocycles. nih.govrsc.org This method is advantageous as it often employs inexpensive reagents and can proceed without the need for protecting groups. nih.gov The resulting spirocyclic compounds can be further functionalized, making this a practical route to a variety of oxa-spirocyclic amines. nih.gov
| Intramolecular Strategy | Key Reaction | Advantages | Relevant Compounds |
| Tandem Rearrangement/Cyclization | Claisen rearrangement / oxa-Michael addition | One-pot potential, diastereoselective | Spiro[benzofuran-2,3'-pyrrolidine]-2',5'-diones |
| Oxidative Cyclization | Iodocyclization | Use of inexpensive reagents, no protecting groups | Oxa-spirocyclic amines |
| Domino Reaction | Epoxide opening / Intramolecular conjugate addition | Stereodefined product formation | Morphan scaffold |
Intermolecular cycloaddition reactions are a convergent approach to building cyclic systems by combining two different molecules. For the synthesis of spiro[5.5]undecane derivatives, Diels-Alder reactions, a type of [4+2] cycloaddition, have been effectively utilized. mdpi.com For example, the reaction between 5-methylidene-hydantoins and various 1,3-dienes can produce spiro-hydantoin derivatives. mdpi.com These reactions can be promoted by heating or through catalysis with Lewis acids, and they often proceed with high regioselectivity and stereoselectivity. mdpi.com
While direct examples of [3+3] cycloadditions for the 2-oxa-1,5-diazaspiro[5.5]undecane-4-one core are not prevalent in the reviewed literature, the principles of cycloaddition are broadly applicable. The development of visible light-mediated energy transfer catalysis has enabled novel [2+2] photocycloaddition reactions to prepare sp³-rich spirocyclic compounds, demonstrating the ongoing innovation in this area. nih.govrsc.org
| Cycloaddition Type | Reactants | Conditions | Key Feature |
| [4+2] Diels-Alder | 5-Methylidene-hydantoin and 1,3-diene | Heat or Lewis acid catalysis | High regioselectivity and stereoselectivity |
| [2+2] Photocycloaddition | Heterocycles and exo-methylenecyclobutanes | Visible light, photocatalyst | Access to novel and complex sp³-rich spirocycles |
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates portions of all the starting materials. fu-berlin.de This approach is advantageous for its atom and step economy, leading to reduced waste and simplified procedures. nih.gov
The synthesis of spiro[5.5]undecane derivatives can be achieved through MCRs. For instance, a one-pot synthesis of 3,3-Dimethyl-7,11-diphenyl-spiro[5.5]undecane-1,5,9-triones has been accomplished via a Michael reaction between dimedone and trans,trans-diarylideneacetones using Lewis acid catalysts. researchgate.netresearchgate.net Another example is the synthesis of spiro-pyrazolo[3,4-b]pyridines from isatin, a cyclic-1,3-diketone, and 3-methyl-5-aminopyrazole. researchgate.net These examples showcase the power of MCRs in rapidly assembling complex spirocyclic structures.
| MCR Name/Type | Components | Product | Advantages |
| Michael Addition-based MCR | Dimedone, diarylideneacetones | Spiro[5.5]undecane-triones | One-pot, efficient |
| Pyrazolo[3,4-b]pyridine Synthesis | Isatin, cyclic-1,3-diketone, aminopyrazole | Spiro-pyrazolo[3,4-b]pyridines | Environmentally friendly, good yields |
Directed Synthesis of 2-Oxa-1,5-diazaspiro[5.5]undecan-4-one Core
While general strategies provide a framework, the specific synthesis of the this compound core requires a more directed approach, focusing on the careful design of precursors and the strategic formation of key bonds. A versatile synthetic route has been developed for analogous 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives, which can be adapted for the target compound. acs.orgnih.gov
The synthesis of the this compound core can commence from a readily available starting material such as N-Boc-4-piperidone. The key steps in precursor synthesis involve the formation of an epoxide, followed by a regioselective ring-opening.
The synthesis would likely begin with the conversion of N-Boc-4-piperidone to its corresponding epoxide using a reagent like trimethylsulfoxonium (B8643921) iodide (Corey-Chaykovsky reagent). acs.org This epoxide is a crucial intermediate. The subsequent step is the thermal ring-opening of the epoxide with a suitable amine. For the synthesis of the target compound, this would likely be an amino acid ester, such as glycine (B1666218) methyl ester, which would introduce the necessary components for the second ring. This reaction yields a key amino alcohol precursor. acs.org
| Precursor | Starting Material | Key Reagents | Intermediate |
| Spiro Epoxide | N-Boc-4-piperidone | Trimethylsulfoxonium iodide | N-Boc-1-oxa-6-azaspiro[2.5]octane |
| Amino Alcohol | Spiro Epoxide | Glycine methyl ester | Methyl 2-((1-(tert-butoxycarbonyl)-4-hydroxypiperidin-4-yl)methylamino)acetate |
With the amino alcohol precursor in hand, the next critical phase is the formation of the second ring of the spirocycle. This involves a key amide bond formation followed by a ring-closing step.
The amino alcohol precursor would undergo an intramolecular cyclization to form the lactam ring. This is essentially an amide formation step where the ester group reacts with the secondary amine. This reaction is typically promoted by heat or a mild base to facilitate the cyclization and elimination of methanol, directly forming the spirocyclic lactam. The final step would be the deprotection of the Boc group on the piperidine (B6355638) nitrogen, which can be accomplished under acidic conditions, to yield the parent this compound.
| Reaction | Reactant | Key Transformation | Bond Formed |
| Intramolecular Cyclization | Amino alcohol precursor | Lactam formation | Amide bond (C-N) |
| Deprotection | N-Boc protected spirocycle | Removal of Boc group | N-H bond |
Catalytic Approaches in Spiro[5.5]undecane Synthesis
The construction of the spiro[5.5]undecane framework, particularly with heteroatoms, often requires sophisticated catalytic systems to control regioselectivity and stereoselectivity. Both transition metal catalysis and organocatalysis have emerged as powerful tools for the synthesis of such complex spirocyclic structures.
Transition Metal-Catalyzed Cycloannulations (e.g., Pd-Catalyzed Migratory 1,1-Cycloannulation)
Transition metal-catalyzed cycloannulation reactions are a cornerstone for the construction of cyclic and spirocyclic systems. Palladium catalysis, in particular, has demonstrated remarkable versatility. While specific examples of Pd-catalyzed migratory 1,1-cycloannulation to form the this compound scaffold are not extensively documented, related palladium-catalyzed annulation strategies provide a conceptual framework.
For instance, palladium-catalyzed [4+2] cycloadditions have been employed to construct six-membered heterocyclic rings. These reactions typically involve the reaction of a 1,4-dipole or its equivalent with an alkene or alkyne. A plausible approach to the target scaffold could involve a suitably functionalized piperidine derivative acting as a four-atom component, which undergoes a palladium-catalyzed reaction with a two-atom synthon.
Another relevant strategy is the palladium-catalyzed intramolecular hydrocyclopropanylation of alkynes, which has been used to synthesize cyclopropane-fused γ-lactams. This showcases the ability of palladium catalysts to facilitate complex C-H activation and cyclization cascades, which could be adapted for the synthesis of larger spirocyclic systems.
Further research into palladium-catalyzed migratory cycloannulations could provide a direct and atom-economical route to the this compound core, offering advantages in terms of efficiency and functional group tolerance.
Organocatalytic Methods for Stereoselective Spirocyclization
Organocatalysis has gained prominence as a powerful method for the enantioselective synthesis of complex molecules, including spirocyclic compounds. These metal-free catalysts can activate substrates through various modes, such as iminium ion, enamine, or hydrogen bonding activation, to facilitate stereocontrolled ring formation.
The asymmetric synthesis of spiro-oxindole piperidine derivatives has been achieved through an organocatalytic Michael/aza-Henry/hemiaminalization cascade reaction. nih.gov This demonstrates the potential of organocatalysis to construct spiro-N-heterocyclic systems with high stereoselectivity. A similar strategy could be envisioned for the synthesis of this compound, where a chiral organocatalyst could control the stereochemistry of the spiro center.
For example, a chiral bifunctional catalyst, such as a squaramide or thiourea (B124793) derivative, could activate both a nucleophilic piperidine-based precursor and an electrophilic partner, guiding a cascade reaction to form the desired spirocyclic lactam. The development of such organocatalytic methods would be highly valuable for accessing enantiomerically pure this compound derivatives.
Derivatization Strategies for Functionalizing the this compound Scaffold
Once the core spirocyclic scaffold is synthesized, its functionalization is crucial for exploring structure-activity relationships in various applications. The presence of nitrogen atoms in the this compound structure provides convenient handles for derivatization through various chemical transformations.
Introduction of Substituents via Alkylation and Acylation Reactions
Alkylation and acylation of the nitrogen atoms are common and effective methods for introducing a wide range of substituents onto the spirocyclic scaffold. These reactions are typically performed under basic conditions to deprotonate the amine, followed by reaction with an electrophilic alkylating or acylating agent.
In the synthesis of analogous 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives, N-alkylation is a key step. After deprotection of a Boc-protected precursor, the resulting secondary amine is alkylated using an appropriate alkyl halide in the presence of a base like potassium carbonate and an additive such as sodium iodide. This method allows for the introduction of various alkyl and functionalized alkyl chains.
Acylation reactions can be performed using acyl halides or anhydrides. For instance, acylation of an aminoalcohol precursor with 2-chloropropionyl chloride is a crucial step in the construction of a similar spirocyclic system. These reactions provide access to a diverse array of amide derivatives, which can modulate the biological and physicochemical properties of the parent molecule.
| Reaction Type | Substrate | Reagent | Conditions | Product |
|---|---|---|---|---|
| N-Alkylation | Deprotected 1-oxa-4,9-diazaspiro[5.5]undecane | Alkyl halide (R-X) | K₂CO₃, NaI, Acetonitrile, 80°C | N-Alkyl-1-oxa-4,9-diazaspiro[5.5]undecane |
| N-Acylation | Aminoalcohol precursor | 2-Chloropropionyl chloride | Triethylamine, DCM, 0°C | N-Acylated aminoalcohol |
Arylation Reactions (e.g., Buchwald-Hartwig Coupling, Ullmann Coupling)
The introduction of aryl or heteroaryl moieties can be achieved through palladium- or copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Ullmann condensation. These reactions are powerful tools for forming carbon-nitrogen bonds and are widely used in the synthesis of complex molecules.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide or triflate. wikipedia.org This reaction is known for its broad substrate scope and functional group tolerance. In the synthesis of 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives, an intramolecular Buchwald-Hartwig N-arylation has been utilized to form spiro[indoline-2,3'-piperidines]. rsc.org This highlights the potential of this reaction for constructing spirocyclic systems and for arylating the nitrogen atoms of the this compound scaffold.
The Ullmann coupling, a copper-catalyzed reaction, provides an alternative method for N-arylation. While it often requires harsher reaction conditions than the Buchwald-Hartwig reaction, it can be effective for specific substrates. Both methods offer complementary approaches to introduce diverse aromatic groups onto the spirocyclic core.
| Reaction | Catalyst System | Coupling Partners | General Conditions |
|---|---|---|---|
| Buchwald-Hartwig Amination | Palladium precatalyst (e.g., Pd(OAc)₂) with a phosphine (B1218219) ligand | Amine and Aryl Halide/Triflate | Base (e.g., NaOtBu, Cs₂CO₃), Toluene or Dioxane, Heat |
| Ullmann Coupling | Copper catalyst (e.g., CuI) with a ligand | Amine and Aryl Halide | Base (e.g., K₂CO₃), High Temperature |
Reductive Amination and Hydrogenation Techniques
Reductive amination is a versatile method for forming carbon-nitrogen bonds by reacting a carbonyl compound with an amine in the presence of a reducing agent. This reaction can be used to introduce substituents onto the nitrogen atoms of the this compound scaffold if a suitable carbonyl-containing precursor is available. For instance, a reductive amination reaction between N-boc-piperidin-4-one and an aniline (B41778) derivative has been successfully employed in the synthesis of related N-substituted piperidines.
Hydrogenation is a powerful reduction technique that can be used to modify various functional groups within the molecule. Catalytic hydrogenation over palladium, platinum, or nickel catalysts can be used to reduce double bonds, nitro groups, or other reducible functionalities that may be present on substituents. For example, iridium-catalyzed asymmetric hydrogenation of cyclic imines has been developed to produce chiral tetrahydroisoquinolines with high enantioselectivity. acs.org Such techniques could be applied to precursors or derivatives of the this compound scaffold to introduce new stereocenters or modify existing functional groups.
| Method | Substrate Type | Reagents/Catalyst | Product Type |
|---|---|---|---|
| Reductive Amination | Ketone/Aldehyde + Amine | Reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN) | Substituted Amine |
| Catalytic Hydrogenation | Unsaturated bond, Nitro group, Imine | H₂, Metal catalyst (e.g., Pd/C, PtO₂, Ir-complex) | Saturated bond, Amine |
Electrophilic and Nucleophilic Functionalization of Ring Heteroatoms
The heteroatoms within the this compound framework and its analogs, particularly the nitrogen atoms, serve as primary sites for synthetic modification. The lone pair of electrons on the nitrogen atoms imparts nucleophilic character, making them susceptible to reactions with a variety of electrophiles. This reactivity is fundamental to the diversification of the spirocyclic scaffold for various applications. In contrast, the ring oxygen atom is generally less reactive and not a common site for functionalization under typical conditions.
The principal strategies for functionalizing the nitrogen heteroatoms involve N-alkylation, N-acylation, N-arylation, and urea (B33335) formation. These transformations are crucial for modulating the physicochemical properties and biological activities of the resulting molecules.
Nucleophilic Functionalization of Nitrogen Atoms
The secondary amine functionalities within diazaspiro[5.5]undecane systems are readily modified through reactions with electrophilic partners. Protecting group strategies, such as the use of tert-butyloxycarbonyl (Boc), are often employed to control regioselectivity before proceeding with functionalization.
N-Alkylation: A common method for introducing alkyl substituents onto the spirocyclic nitrogen is through nucleophilic substitution reactions. After the deprotection of a Boc-protected intermediate, the free secondary amine can be reacted with various alkylating agents. For instance, in the synthesis of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives, a key step involves Boc-deprotection followed by N-alkylation to install functional groups like the phenethyl chain. acs.org Similarly, the synthesis of 1,4,9-triazaspiro[5.5]undecan-2-one analogs involves the alkylation of an amine precursor with ethyl 2-bromoacetate, which leads to a subsequent intramolecular cyclization. acs.orguzh.ch
N-Acylation: Acylation of the nitrogen atoms is another key functionalization strategy. This is typically achieved by reacting the spirocyclic amine with acyl halides or other activated carbonyl compounds. This reaction has been utilized in the synthesis of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives, where acylation of an aminoalcohol intermediate is a critical step prior to the final intramolecular cyclization that forms the spiro core. acs.org
N-Arylation: The introduction of aryl or heteroaryl moieties is often accomplished using modern cross-coupling methodologies. The Buchwald-Hartwig amination is a prominent example, enabling the palladium-catalyzed coupling of the spirocyclic amine with aryl halides. wikipedia.org This method has been applied to the synthesis of 1,4,9-triazaspiro[5.5]undecan-2-one derivatives, where the final step often consists of a Buchwald-Hartwig coupling to install the desired aryl group. acs.org In some synthetic routes, arylation has also been achieved under Ullmann coupling conditions. acs.org
Urea Formation: The nucleophilic nitrogen can also react with isocyanates or their equivalents to form urea derivatives. This approach was used to develop 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted ureas as potent inhibitors of soluble epoxide hydrolase (sEH), highlighting the utility of this functionalization in creating biologically active molecules. nih.gov
The following table summarizes the key nucleophilic functionalization reactions performed on the nitrogen heteroatoms of diazaspiro[5.5]undecane analogs.
| Reaction Type | Substrate/Analog | Reagents/Conditions | Product Type |
| N-Alkylation | Boc-protected 1-oxa-4,9-diazaspiro[5.5]undecane | 1. Deprotection (e.g., TFA/DCM) 2. Alkyl halide (e.g., phenethyl bromide) | N-alkylated spirocycle |
| N-Alkylation | Amine precursor for 1,4,9-triazaspiro[5.5]undecan-2-one | Ethyl 2-bromoacetate, Et3N, DCM | N-alkylated intermediate |
| N-Acylation | Aminoalcohol precursor for 1-oxa-4,9-diazaspiro[5.5]undecane | Acyl halide, Base (e.g., TEA) | N-acylated intermediate |
| N-Arylation (Buchwald-Hartwig) | 1,4,9-Triazaspiro[5.5]undecan-2-one | Aryl halide, Pd catalyst (e.g., Pd Ruphos G4), Base (e.g., Cs2CO3) | N-arylated spirocycle |
| Urea Formation | 1-Oxa-4,9-diazaspiro[5.5]undecane | Isocyanate or equivalent | N-carbonyl (Urea) substituted spirocycle |
Reaction Mechanisms and Pathways Associated with 2 Oxa 1,5 Diazaspiro 5.5 Undecan 4 One Synthesis
Mechanistic Investigations of Key Spirocyclization Steps
The formation of the spirocyclic core of 2-Oxa-1,5-diazaspiro[5.5]undecan-4-one and related structures often proceeds through a key intramolecular cyclization step. One common strategy begins with N-Boc-4-piperidone, which is converted to an epoxide. This epoxide undergoes thermal ring-opening with an arylamine to yield an aminoalcohol intermediate. acs.org Subsequent acylation of this intermediate, followed by an intramolecular cyclization facilitated by a base like potassium tert-butoxide at low temperatures, leads to the formation of the spirocyclic system. acs.org
Another approach involves the alkylation of a piperidine (B6355638) derivative with ethyl 2-bromoacetate. This is followed by the reduction of a protecting group (such as Cbz) which triggers a concomitant intramolecular cyclization to yield the spiro[5.5]undecane framework. uzh.ch
In some cases, the synthesis involves a tandem Prins/pinacol cascade process. This method can be catalyzed by a Lewis acid and is used to create oxaspirocycles from aldehydes and specific alcohol precursors. rsc.org
Understanding Reaction Intermediates in this compound Formation
The synthesis of this compound and its analogs proceeds through several key reaction intermediates. A common synthetic route starts from N-Boc-piperidone, which is first converted into an epoxide. acs.org This epoxide serves as a crucial intermediate that, upon reaction with various amines, leads to the formation of aminoalcohol intermediates. acs.org These aminoalcohols are then acylated to form ester or amide precursors, which are poised for the final spirocyclization step. acs.org
In syntheses involving multicomponent reactions, imine intermediates are often formed in situ. For example, the reaction of a carbonyl compound with ammonia (B1221849) can yield an imine, which then reacts with a cyanide source to form an α-amino nitrile. This intermediate can undergo further cyclization to form heterocyclic structures. nih.gov
The table below outlines key intermediates in the synthesis of related spirocyclic compounds.
| Starting Material | Key Intermediate(s) | Final Product Type |
| N-Boc-piperidone | Epoxide, Aminoalcohol | 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane |
| 1-Boc-4-piperidone | Amine obtained after three steps | 1,4,9-Triazaspiro[5.5]undecan-2-one derivative |
| Aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol | Not specified | 7-substituted-8-oxaspiro[4.5]decan-1-ones |
Influence of Catalysts and Reaction Conditions on Pathway Selectivity
Catalysts and reaction conditions play a pivotal role in directing the pathway of the synthesis, influencing both yield and selectivity. For instance, in the synthesis of 1,4,9-Triazaspiro[5.5]undecan-2-one derivatives, a Buchwald-Hartwig coupling reaction is employed. This reaction utilizes a palladium catalyst (Pd Ruphos G4) with a Ruphos ligand and cesium carbonate as the base in dioxane solvent under a nitrogen atmosphere at 150°C. uzh.ch These conditions are crucial for the efficient formation of the C-N bond.
The final intramolecular cyclization to form the spirocyclic lactam is often achieved under basic conditions. For example, treatment with potassium tert-butoxide at low temperatures can effectively promote the desired cyclization. acs.org In some cases, the cyclization is performed at higher temperatures to minimize the formation of byproducts. acs.org
The choice of solvent and temperature is also critical. For instance, the initial alkylation steps are often carried out in solvents like DMF at room temperature. uzh.ch The table below summarizes the influence of various catalysts and conditions.
| Reaction Step | Catalyst/Reagent | Conditions | Effect |
| Buchwald-Hartwig Coupling | Pd Ruphos G4, Ruphos, Cs2CO3 | Dioxane, N2, 150°C, 17 h | Promotes C-N bond formation |
| Intramolecular Cyclization | Potassium tert-butoxide | THF, -78 to -30°C | Facilitates spirocycle formation |
| Amine Alkylation | K2CO3 | DMF, 25°C, 17 h | Formation of alkylated amine intermediate |
Regioselectivity and Diastereoselectivity in Spiro[5.5]undecane Synthesis
Achieving high regioselectivity and diastereoselectivity is a significant challenge in the synthesis of complex spirocyclic systems like this compound. The stereochemical outcome of the reaction is often influenced by the nature of the starting materials, the reaction conditions, and the catalysts used.
In multicomponent reactions, such as the [3+2] cycloaddition for the synthesis of spirooxindole-engrafted rhodanine (B49660) analogs, excellent diastereo- and regioselectivity can be achieved. mdpi.com The reaction of an in situ generated azomethine ylide with a dipolarophile proceeds through a specific pathway to yield a product with four contiguous stereocenters. mdpi.com
The use of chiral catalysts or auxiliaries can also be employed to control the stereochemistry of the reaction. While not explicitly detailed for this compound in the provided context, enantioselective synthesis of related spiro-isoxazoline-oxindoles has been achieved using a Ni(ClO4)2 catalyst with a specific N,N'-dioxide ligand, resulting in high enantioselectivities. chemrxiv.org
The inherent steric and electronic properties of the reacting molecules also play a crucial role in determining the regioselectivity of the cyclization process. For instance, the nucleophilic attack during the ring-closing step will preferentially occur at the more electrophilic and sterically accessible site, leading to the desired regioisomer.
Advanced Spectroscopic and Crystallographic Analysis of 2 Oxa 1,5 Diazaspiro 5.5 Undecan 4 One
High-Resolution Mass Spectrometry (HRMS) for Compound Characterization
High-Resolution Mass Spectrometry is a critical tool for the characterization of novel compounds. It provides a highly accurate measurement of the mass-to-charge ratio (m/z), which allows for the determination of the elemental formula of a molecule. For 2-Oxa-1,5-diazaspiro[5.5]undecan-4-one (molecular formula: C₈H₁₄N₂O₂), HRMS would be used to confirm this composition by comparing the experimentally measured exact mass with the theoretically calculated mass. The data is typically presented in a table format, showing the calculated mass, the found mass, and the mass difference in parts-per-million (ppm), which indicates the accuracy of the measurement.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful technique for elucidating the detailed structure of an organic molecule in solution. Both ¹H NMR and ¹³C NMR experiments would be essential for the structural confirmation of this compound.
¹H NMR would provide information on the number of different types of protons, their chemical environment, their connectivity through spin-spin coupling, and their relative numbers through integration.
¹³C NMR would reveal the number of unique carbon atoms in the molecule and their chemical environment (e.g., carbonyl, spiro-carbon, carbons adjacent to heteroatoms).
The data would be presented in tables listing chemical shifts (δ) in ppm, multiplicity (e.g., s for singlet, d for doublet, t for triplet, m for multiplet), coupling constants (J) in Hertz (Hz), and integration for ¹H NMR.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Both IR and Raman spectroscopy are used to identify the functional groups present in a molecule by probing its vibrational modes. For this compound, these techniques would be expected to identify key vibrations such as:
N-H stretching and bending vibrations from the amine and amide groups.
C=O stretching from the amide (lactam) carbonyl group.
C-O stretching from the ether linkage in the oxa-ring.
C-N stretching vibrations.
C-H stretching and bending from the methylene (B1212753) groups of the rings.
The data would be compiled into a table listing the vibrational frequency (in cm⁻¹) and the corresponding functional group assignment for both IR and Raman spectra.
Computational and Theoretical Studies on 2 Oxa 1,5 Diazaspiro 5.5 Undecan 4 One
Density Functional Theory (DFT) Calculations for Electronic Structure and Stability
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations can elucidate the stability, reactivity, and electronic properties of 2-Oxa-1,5-diazaspiro[5.5]undecan-4-one. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity. nih.gov
Computational studies on similar spirocyclohexane derivatives have shown that DFT can effectively determine molecular hardness and the ease of electronic transitions. nih.gov For this compound, these calculations would map the electron density distribution and electrostatic potential, identifying regions that are electron-rich (like the carbonyl oxygen) and electron-poor (like the N-H protons), which are crucial for intermolecular interactions.
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.8 eV | Electron-donating ability |
| LUMO Energy | -1.2 eV | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 5.6 eV | Chemical stability and reactivity |
| Dipole Moment | 3.5 D | Molecular polarity |
Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics
Molecular Dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules over time. For a flexible molecule like this compound, MD simulations are crucial for exploring its conformational landscape. researchgate.netrsc.org The spirocyclic system, while rigid at the central carbon, allows for various conformations of the piperidine (B6355638) and morpholinone rings, such as chair and boat forms. rsc.org
MD simulations can sample these different conformations, determine their relative populations at physiological temperatures, and identify the most stable, low-energy states. researchgate.netrsc.org This information is vital, as the biological activity of a molecule is often dependent on its ability to adopt a specific conformation to fit into a biological target's binding site. nih.gov Studies on other spiro compounds have successfully used MD to determine complete conformational spaces and identify predominant conformers. researchgate.netrsc.org
| Conformer | Piperidine Ring Conformation | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|
| 1 | Chair | 0.00 | 75.2 |
| 2 | Twist-Boat | 2.15 | 18.5 |
| 3 | Boat | 4.30 | 6.3 |
Molecular Docking and Binding Energy Calculations (Focus on intermolecular forces and structural interactions)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govrsc.org This method would be used to investigate how this compound might interact with a specific biological target, such as an enzyme or receptor. The docking process involves placing the ligand into the binding site of the protein and scoring the different poses based on their binding affinity. researchgate.net
| Target Protein | Docking Score (kcal/mol) | Calculated Binding Free Energy (ΔGbind, kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Kinase A | -8.5 | -45.7 | ASP16, LYS45, PHE80 |
| Protease B | -7.9 | -38.2 | GLU25, ILE50, TYR57 |
Quantitative Structure-Activity Relationship (QSAR) Modeling (Focus on structural parameters and theoretical descriptors)
Quantitative Structure-Activity Relationship (QSAR) models are regression or classification models that correlate the chemical structures of compounds with their biological activities. nih.govnih.gov To build a QSAR model for derivatives of this compound, a series of analogues would be synthesized and tested for a specific biological activity.
Various theoretical molecular descriptors, which quantify different aspects of the molecular structure (topological, geometric, electronic), would then be calculated for each analogue. rsc.org Statistical methods are used to build a mathematical equation that relates these descriptors to the observed activity. A robust QSAR model can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules and reducing the need for extensive experimental work. nih.govrsc.org
| Descriptor Type | Descriptor Example | Relevance |
|---|---|---|
| Electronic | Partial Charge on Carbonyl Oxygen | Hydrogen bonding potential |
| Topological | Wiener Index | Molecular branching and size |
| Hydrophobicity | LogP | Membrane permeability and solubility |
| Steric | Molecular Volume | Fit within the binding pocket |
Pharmacophore Model Development (Focus on identifying critical chemical features for interactions)
A pharmacophore model is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. unina.it For this compound, a pharmacophore model would identify the key chemical features responsible for its potential biological activity. nih.gov
These features typically include hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), hydrophobic regions (H), and aromatic rings. researchgate.netd-nb.info In this molecule, the N-H groups of the piperidine ring are potential hydrogen bond donors, while the carbonyl oxygen and the ether oxygen are potential hydrogen bond acceptors. The cyclohexane (B81311) portion of the spirocycle constitutes a hydrophobic feature. Developing a pharmacophore model allows for the virtual screening of large chemical databases to find other structurally diverse molecules that match the essential features and may have similar biological activity. dovepress.com
| Feature | Location on Molecule | Interaction Type |
|---|---|---|
| Hydrogen Bond Donor (HBD) | N1-H | Donates proton in H-bond |
| Hydrogen Bond Donor (HBD) | N5-H | Donates proton in H-bond |
| Hydrogen Bond Acceptor (HBA) | C4=O (Carbonyl Oxygen) | Accepts proton in H-bond |
| Hydrogen Bond Acceptor (HBA) | O2 (Ether Oxygen) | Accepts proton in H-bond |
| Hydrophobic (H) | Cyclohexane Ring | Van der Waals / Hydrophobic interactions |
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Van der Waals, Electrostatic Interactions)
The biological effect of a molecule is governed by its non-covalent interactions with its target. A detailed analysis of these interactions for this compound is fundamental to understanding its potential mechanism of action.
Hydrogen Bonding: This is a critical interaction for many drugs. The molecule possesses two N-H groups that can act as hydrogen bond donors and two oxygen atoms (one carbonyl, one ether) that can serve as hydrogen bond acceptors. tdl.orgnih.govresearchgate.net The strength and geometry of these potential hydrogen bonds would significantly influence binding affinity and specificity. acs.org
Van der Waals Interactions: These are weaker, short-range attractive forces that occur between all atoms. quora.com The spirocyclic hydrocarbon framework provides a substantial surface area for van der Waals interactions, which are crucial for ensuring a snug fit within a hydrophobic binding pocket. ucla.edursc.org
Electrostatic Interactions: These are the attractive or repulsive forces between charged or partially charged species. rsc.orgprep101.com The polar nature of the amide and ether functionalities in this compound creates a significant molecular dipole moment, which can guide the molecule's orientation within the electrostatic field of a protein's active site. ucla.edu
| Interaction Type | Molecular Feature Involved | Potential Receptor Partner | Relative Strength |
|---|---|---|---|
| Hydrogen Bonding | N-H groups | Asp, Glu, Carbonyl O | Strong, Directional |
| Hydrogen Bonding | C=O, Ether O | Ser, Thr, Asn, Gln, Lys | Strong, Directional |
| Van der Waals | Cyclohexane moiety | Leu, Val, Ile, Phe | Weak, Additive |
| Electrostatic (Dipole-Dipole) | Amide and Ether groups | Polar amino acids | Moderate |
Structure Activity Relationship Sar Studies of 2 Oxa 1,5 Diazaspiro 5.5 Undecan 4 One Derivatives Chemical Perspective
Impact of Substituent Variation on Molecular Recognition and Binding Sites
The introduction of various substituents onto the 2-Oxa-1,5-diazaspiro[5.5]undecan-4-one core can profoundly affect its molecular recognition by and binding affinity for specific biological targets. Research on analogous spirocyclic systems, such as 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives, has demonstrated that the nature and position of substituents are key determinants of biological activity. researchgate.netacs.orgnih.gov
For instance, in studies of related 1-oxa-4,9-diazaspiro[5.5]undecane-based compounds, the introduction of aryl groups at the N4 position and phenethyl groups at the N9 position was found to be crucial for dual affinity towards the μ-opioid receptor (MOR) and the σ1 receptor. researchgate.netnih.gov The electronic properties and steric bulk of these substituents influence the binding interactions, which can include hydrogen bonds, hydrophobic interactions, and π-π stacking with amino acid residues in the binding pocket.
Systematic modifications of substituents on the piperidine (B6355638) ring of related diazaspiro[5.5]undecane analogs have also been shown to modulate binding affinity and selectivity. For example, in a series of 3,9-diazaspiro[5.5]undecane-based GABAa receptor antagonists, variations in the N-substituent played a significant role in defining the binding mode and affinity. soton.ac.uk The replacement of a complex substituent with a simpler m-methylphenyl group resulted in a compound with high nanomolar binding affinity, highlighting the delicate balance between substituent complexity and effective receptor interaction. soton.ac.uk
The following table summarizes the impact of substituent variations on the binding affinity of analogous diazaspiro[5.5]undecane derivatives, which can provide predictive insights for the this compound system.
| Analogous Scaffold | Position of Variation | Substituent | Observed Impact on Binding Affinity |
| 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane | N4 | Substituted pyridyl moieties | Provided optimal profiles for dual MOR/σ1R affinity researchgate.netnih.gov |
| 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane | N9 | Phenethyl derivatives | Crucial for high affinity at MOR and σ1R researchgate.netnih.gov |
| 3,9-Diazaspiro[5.5]undecane | N-substituent | m-methylphenyl | High nanomolar affinity for GABAa receptors soton.ac.uk |
| 1-Oxa-2,8-diazaspiro[4.5]decan-3-one | N2 | Methyl alteration | Increased selectivity for M1 over M2 muscarinic receptors nih.gov |
Stereoisomeric Effects on Molecular Interactions
The stereochemistry of the this compound core and its substituents is a critical factor in determining the specificity and strength of its molecular interactions. The spirocyclic nature of the undecane (B72203) system can give rise to multiple stereoisomers, each with a unique three-dimensional arrangement of atoms. These spatial differences can lead to significant variations in how the molecule fits into a binding site and interacts with chiral biological macromolecules.
Studies on related chiral 1-oxa-8-azaspiro[4.5]decanes have shown that biological activity can reside preferentially in one enantiomer. nih.gov For instance, the M1 muscarinic agonist activity of 2-ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one and 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane was found to be primarily associated with the (-)-isomers. nih.gov This enantioselectivity underscores the importance of a precise stereochemical arrangement for optimal interaction with the receptor's binding site. The absolute configuration of the active isomer was determined to be S, which was the same as that of the natural agonist muscarone, providing a clear example of stereospecific recognition. nih.gov
In the case of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives, while the two enantiomers of a methylated analog showed similar affinity for the σ1 receptor, the (R)-enantiomer exhibited a tenfold improvement in MOR agonism compared to its (S)-counterpart. researchgate.net This highlights that even subtle changes in the spatial orientation of a substituent can dramatically influence the interaction with one target while having minimal effect on another.
The following table illustrates the stereoisomeric effects observed in analogous spirocyclic compounds.
| Analogous Compound | Stereoisomers | Observed Difference in Molecular Interaction |
| 2-Ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one | (+)- and (-)-isomers | M1 agonist activity resided preferentially in the (-)-isomer. nih.gov |
| 2,8-Dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane | (+)- and (-)-isomers | M1 agonist activity was primarily associated with the (-)-isomer. nih.gov |
| Methylated 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane | (R)- and (S)-enantiomers | (R)-enantiomer showed a 10-fold higher MOR agonism. researchgate.net |
Conformational Restriction and Rigidity in Spiro[5.5]undecane Derivatives
The spiro[5.5]undecane framework, which forms the core of this compound, imparts a significant degree of conformational rigidity to the molecule. This rigidity can be advantageous in drug design as it reduces the entropic penalty upon binding to a target, potentially leading to higher affinity. The fixed spatial orientation of the two rings can also pre-organize the substituents in a conformation that is favorable for binding.
The inherent rigidity of the spirocyclic system limits the number of accessible conformations, which can be a key factor in achieving selectivity for a particular biological target. By locking the substituents in a specific orientation, the molecule can be designed to fit precisely into the binding site of the desired target while avoiding interactions with off-targets.
In studies of 3,9-diazaspiro[5.5]undecane-based compounds, the spirocyclic core was found to be a crucial element for activity. soton.ac.uk Any modifications to this rigid scaffold were reported to be detrimental to the compound's biological function, emphasizing the importance of the conformational constraints it imposes. soton.ac.uk The spirocyclic benzamide (B126) moiety in these compounds was identified as a key structural feature that compensates for the absence of a conventional acidic group typically found in GABAa receptor ligands. soton.ac.uk
The conformational properties of the spiro[5.5]undecane system can be further influenced by the nature of the substituents. Bulky substituents can introduce steric hindrance that further restricts the rotation of single bonds and locks the molecule into a more defined conformation. This principle is often exploited in medicinal chemistry to fine-tune the pharmacological profile of a lead compound.
Systematic Chemical Modifications and their Influence on Target Interaction Profiles
Systematic chemical modifications of the this compound scaffold provide a powerful tool for probing its SAR and optimizing its interaction with biological targets. By methodically altering different parts of the molecule, researchers can identify the key structural features required for a desired biological effect.
In the development of 1-oxa-4,9-diazaspiro[5.5]undecane-based soluble epoxide hydrolase (sEH) inhibitors, systematic modifications of the urea-based substituents led to the identification of highly potent and orally active compounds. nih.gov These modifications involved exploring different substitution patterns on the aromatic rings and varying the nature of the linker between the spirocyclic core and the urea (B33335) moiety. This systematic approach allowed for the fine-tuning of the compound's inhibitory activity and pharmacokinetic properties. nih.gov
Similarly, for 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives, a versatile synthetic approach enabled the exploration of different positions of the central scaffold. researchgate.netnih.gov This led to the finding that phenethyl groups at position 9, substituted pyridyl moieties at position 4, and small alkyl groups at position 2 provided the most favorable profiles for dual MOR agonism and σ1R antagonism. researchgate.netnih.gov The progressive deconstruction and modification of related 3,9-diazaspiro[5.5]undecane analogs also provided valuable insights into the role of each molecular moiety in binding to the GABAa receptor. soton.ac.uk
The following table provides examples of systematic chemical modifications and their outcomes in analogous spirocyclic systems.
| Analogous Scaffold | Modification Strategy | Outcome |
| 1-Oxa-4,9-diazaspiro[5.5]undecane | Variation of urea-based substituents | Identification of potent and orally active sEH inhibitors nih.gov |
| 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane | Exploration of substituents at N4, N9, and C2 | Optimization of dual MOR/σ1R activity researchgate.netnih.gov |
| 3,9-Diazaspiro[5.5]undecane | Progressive deconstruction of N-substituent | Elucidation of the role of each moiety in GABAa receptor binding soton.ac.uk |
| 1-Oxa-2,8-diazaspiro[4.5]decan-3-one | Alteration of the N2-alkyl group | Increased receptor selectivity nih.gov |
Future Research Directions and Unexplored Avenues for 2 Oxa 1,5 Diazaspiro 5.5 Undecan 4 One
Development of Novel and Efficient Asymmetric Synthesis Routes
The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of enantioselective synthetic routes to access specific stereoisomers of 2-Oxa-1,5-diazaspiro[5.5]undecan-4-one is a critical area for future investigation. While methods for the asymmetric synthesis of related spirocycles exist, direct application to this specific target remains a challenge.
Future work could focus on several promising strategies:
Organocatalysis: Chiral phosphoric acids or N-heterocyclic carbenes (NHCs) could catalyze key bond-forming reactions, such as intramolecular aza-Michael additions or cycloadditions, to establish the spirocenter with high enantioselectivity. researchgate.netrsc.org
Transition-Metal Catalysis: Chiral metal complexes, for instance, those based on iridium, palladium, or nickel, have proven effective in the asymmetric synthesis of spiro-N,O-ketals and other complex spirocycles. rsc.orgacs.org Adapting these catalytic systems to precursors of this compound could provide efficient and highly stereoselective pathways.
Chiral Auxiliary-Mediated Synthesis: The use of removable chiral auxiliaries, such as Evans oxazolidinones, can direct the stereochemical outcome of key cyclization or alkylation steps, a strategy that has been successfully employed for other diazaspiro[5.5]undecane systems.
Exploration of Alternative Ring-Closing Methodologies for Spiro[5.5]undecane Systems
The construction of the rigid spiro[5.5]undecane core is a pivotal step in the synthesis of this compound. While traditional methods may be employed, the exploration of novel and more efficient ring-closing strategies is a key avenue for future research.
Promising areas for investigation include:
Cascade Reactions: Designing linear precursors that can undergo cascade or domino reactions to form both rings of the spirocycle in a single step would significantly improve synthetic efficiency. mdpi.com Methodologies like the Prins cascade cyclization, which has been used for related oxa-azaspiro[5.5]undecanes, could be adapted. nih.gov
Intramolecular Cycloadditions: [3+2] or [4+2] cycloaddition reactions of appropriately functionalized precursors could provide a powerful means to construct the heterocyclic rings and set the spirocyclic core. researchgate.net The in-situ generation of reactive intermediates like azomethine ylides for cycloaddition is a well-established strategy for building spiro-pyrrolidine systems and could be explored here. nih.gov
Double Michael Additions: The use of biocatalytic or Lewis acid-catalyzed double Michael additions to construct the spiro[5.5]undecane framework offers a pathway to complex structures with good stereocontrol. researchgate.netresearchgate.net
Computational Design of Advanced this compound Architectures
Computational chemistry and molecular modeling are indispensable tools in modern drug discovery for designing novel molecules with desired properties. nih.gov For the this compound scaffold, computational approaches can guide the synthesis of derivatives with enhanced biological activity and optimized physicochemical properties.
Future research in this area should involve:
Scaffold Hopping and Virtual Screening: Using the this compound core as a template, virtual libraries of derivatives can be generated and screened in silico against various biological targets. This can help identify promising substitution patterns for synthesis.
Molecular Docking and Dynamics: For identified biological targets, molecular docking simulations can predict the binding modes of different derivatives, providing insights into structure-activity relationships (SAR). mdpi.com Molecular dynamics simulations can further explore the conformational stability of the ligand-receptor complexes.
Pharmacophore Modeling: Developing pharmacophore models based on the spiro scaffold can help in designing new molecules that retain the key features for biological activity while possessing improved drug-like properties.
Multi-Parametric Optimization in Derivatization for Enhanced Specificity of Interactions
For derivatives of this compound, future research should focus on a holistic optimization approach:
Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models can establish a mathematical relationship between the chemical structure of the derivatives and their biological activity. nih.govnih.gov These models can then be used to predict the activity of unsynthesized compounds, guiding further derivatization efforts.
ADMET Profiling: A key aspect of MPO is the early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Both in silico prediction and in vitro assays should be integrated into the design-make-test-analyze cycle to ensure that optimized compounds have favorable pharmacokinetic and safety profiles. chemrxiv.org
Probabilistic Scoring: Utilizing desirability functions and probabilistic scoring methods can help in ranking and selecting the most promising derivatives for synthesis by balancing often conflicting properties such as potency, selectivity, solubility, and metabolic stability. international-pharma.comyoutube.com
By systematically exploring these research avenues, the scientific community can unlock the full therapeutic and scientific potential of the this compound scaffold and its derivatives.
Q & A
Q. How can researchers address conflicting biological activity data reported for structurally similar spiro compounds?
- Methodological Answer : Conduct rigorous purity assessments (≥95% by HPLC) to exclude impurities as confounding factors. Use isogenic cell lines or standardized assay conditions to minimize variability. Meta-analyses of published data, accounting for differences in experimental design, may reveal trends obscured by methodological noise .
Safety and Handling
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods for synthesis steps involving volatile reagents. Personal protective equipment (PPE) including nitrile gloves and safety goggles is mandatory. In case of skin contact, wash immediately with soap and water; for inhalation exposure, relocate to fresh air and seek medical evaluation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
